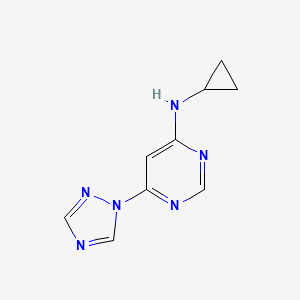![molecular formula C17H23N5O2 B12232743 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12232743.png)
4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core fused with a morpholine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. One common method involves the condensation of 3-amino-4,5-dimethylpyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold. This intermediate is then reacted with morpholine and pyrrolidine-1-carbonyl chloride under basic conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular pathways. For example, it can inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar compounds to 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: Known for its use in medicinal chemistry and material science.
Pyrazolo[3,4-d]pyrimidine: Studied for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H23N5O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H23N5O2/c1-12-10-16(22-15(18-12)9-13(2)19-22)21-7-8-24-14(11-21)17(23)20-5-3-4-6-20/h9-10,14H,3-8,11H2,1-2H3 |
InChI Key |
HBUYJHXNYPNOAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCOC(C3)C(=O)N4CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12232666.png)
![4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12232674.png)
![4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12232678.png)
![3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine](/img/structure/B12232679.png)
![N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride](/img/structure/B12232680.png)
![2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12232695.png)


![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2,2-dimethylcyclopropanecarbonyl)piperidine](/img/structure/B12232705.png)
![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12232722.png)
![2-(4-Chloro-3-methylphenoxy)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12232729.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B12232735.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B12232737.png)
![6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine](/img/structure/B12232748.png)
